molecular formula C10H12O3 B082166 2-Phenoxybutanoic acid CAS No. 13794-14-4

2-Phenoxybutanoic acid

Cat. No. B082166
CAS RN: 13794-14-4
M. Wt: 180.2 g/mol
InChI Key: TVSPPYGAFOVROT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Phenoxybutanoic acid consists of a phenoxy group attached to a butanoic acid molecule . The InChI representation of its structure is InChI=1S/C10H12O3/c1-2-9 (10 (11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

2-Phenoxybutanoic acid has a molecular weight of 180.20 g/mol . It has a computed XLogP3-AA value of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 180.078644241 g/mol .

Relevant Papers One relevant paper found discusses the discovery of phenoxybutanoic acid derivatives as potent antagonists . The paper focuses on the synthesis of a series of phenoxybutanoic acid derivatives and their antagonistic activity on the contraction of the rat thoracic aortic ring induced by endothelin-1 .

Scientific Research Applications

In terms of related compounds, there has been research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates . This work is part of medicinal chemistry, which combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . The research involves studying the utilization of drugs and their biological effects .

There are some synthesis routes of 2-Phenoxybutanoic acid with experiments details and outcomes, but the specific applications are not mentioned.

In terms of related compounds, there has been research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates . This work is part of medicinal chemistry, which combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . The research involves studying the utilization of drugs and their biological effects .

There are some synthesis routes of 2-Phenoxybutanoic acid with experiments details and outcomes, but the specific applications are not mentioned.

In terms of related compounds, there has been research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates . This work is part of medicinal chemistry, which combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . The research involves studying the utilization of drugs and their biological effects .

properties

IUPAC Name

2-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSPPYGAFOVROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871223
Record name 2-Phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxybutanoic acid

CAS RN

13794-14-4
Record name 2-Phenoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13794-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxybutyric acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.031
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Synthesis routes and methods

Procedure details

By the two-step method of Preparations G1/G2 and G3/G4, 3-methyl-4-nitrophenol and 3-chlorophenol were reacted with beta-butyrolactone and the intermediate phenoxybutyric acid derivative cyclized to form, respectively, 2,7-dimethyl-6-nitrochroman-4-one [overall yield 13.0%; m.p. 110°-113° C.;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IJ Buerge, MD Müller, T Poiger - Environmental science & …, 2013 - ACS Publications
… The chemical structure of bfl-acid, a 2-phenoxybutanoic acid (Figure 1), is similar to that of the herbicides mecoprop and dichlorprop, two chiral 2-phenoxypropionic acids, which are …
Number of citations: 26 pubs.acs.org
K Kawabata, S Akimoto, M Inagaki, H Nishi - SN Applied Sciences, 2021 - Springer
… , which might be generated by the elimination of two phenyl groups from CF and other photoproducts, after the elimination of phenol from P8 or that of 2-methyl-2-phenoxybutanoic acid …
Number of citations: 2 link.springer.com
G Galaverna, MC Paganuzzi, R Corradini… - …, 2001 - Wiley Online Library
Selectively modified 6,6′‐dideoxy‐6,6′‐L‐diamino‐β‐cyclodextrins (AB, AC, AD) were successfully used as chiral selectors for the enantiomeric separation of hydroxy acids and …
HB Lee, TE Peart, JM Carron… - Journal of the Association …, 1991 - academic.oup.com
… In contrast, the molecular ions of the 2 phenoxybutanoic acid derivatives were very weak and the noncharacteristic (C6FsCH2C02C3H6)+ ion was produced in both cases. The 2 …
Number of citations: 40 academic.oup.com
L Sciascera, O Ismail, A Ciogli, D Kotoni… - … of Chromatography A, 2015 - Elsevier
With the aim of exploring the potential of ultra-fast chiral chromatography for high-throughput analysis, the new sub–2 micron Whelk-O 1 chiral stationary phase (CSP) has been …
Number of citations: 48 www.sciencedirect.com
S Nagashima, S Kamiguchi, S Ohguchi… - Chemical Engineering …, 2010 - Elsevier
… syntheses of 2 from phenol: 36% for the route via 2-iodophenol and O-allyl-2-iodophenol [23], [24], and 22–32% for that via sodium phenoxide, 3-oxo-2-phenoxybutanoic acid ethyl ester…
Number of citations: 12 www.sciencedirect.com
X Cheng, JH Xie, S Li, QL Zhou - Advanced Synthesis & …, 2006 - Wiley Online Library
The ruthenium diacetate complexes ligated by chiral spirobifluorene diphosphines (SFDP) were very effective catalysts for the asymmetric hydrogenation of tiglic acid derivatives and α‐…
Number of citations: 56 onlinelibrary.wiley.com
BSK Chua, JB Bruning - Nuclear Receptors: The Art and Science of …, 2021 - Springer
… Pemafibrate has a Y-shaped design that contains a 2-phenoxybutanoic acid head, instead of a isobutyric acid head as seen in GW590735. This fibrate head forms hydrogen bonds with …
Number of citations: 4 link.springer.com

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